Naphtho[2,1-d]thiazole-2-carboxaldehyde
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Overview
Description
Naphtho[2,1-d]thiazole-2-carboxaldehyde is an organic compound that belongs to the class of naphthothiazoles It is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring, with an aldehyde functional group at the second position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing naphtho[2,1-d]thiazole-2-carboxaldehyde involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese(III) acetate under ambient air conditions . This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,1-d]thiazole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed:
Oxidation: Naphtho[2,1-d]thiazole-2-carboxylic acid.
Reduction: Naphtho[2,1-d]thiazole-2-methanol.
Substitution: Various substituted naphtho[2,1-d]thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Naphtho[2,1-d]thiazole-2-carboxaldehyde has several scientific research applications:
Organic Electronics: It is used in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Coordination Chemistry: It serves as a ligand in the formation of coordination compounds with metals such as europium and ytterbium, which are used in luminescent applications.
Mechanism of Action
The mechanism of action of naphtho[2,1-d]thiazole-2-carboxaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
- Naphtho[1,2-d]thiazole-2-carboxaldehyde
- Naphtho[2,1-d]oxazole-2-carboxaldehyde
- 2-Thiazolecarboxaldehyde
Comparison: Naphtho[2,1-d]thiazole-2-carboxaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which influence its reactivity and applications. Compared to naphtho[1,2-d]thiazole-2-carboxaldehyde, it has different electronic properties due to the variation in ring fusion. Naphtho[2,1-d]oxazole-2-carboxaldehyde, on the other hand, contains an oxygen atom in place of sulfur, which affects its chemical behavior and potential applications. 2-Thiazolecarboxaldehyde lacks the naphthalene ring, making it less complex and potentially less versatile in certain applications.
Properties
CAS No. |
109440-72-4 |
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Molecular Formula |
C12H7NOS |
Molecular Weight |
213.254 |
IUPAC Name |
benzo[g][1,3]benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H7NOS/c14-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)15-11/h1-7H |
InChI Key |
LWBDIOMVGMFZEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C=O |
Synonyms |
Naphtho[2,1-d]thiazole-2-carboxaldehyde (6CI) |
Origin of Product |
United States |
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